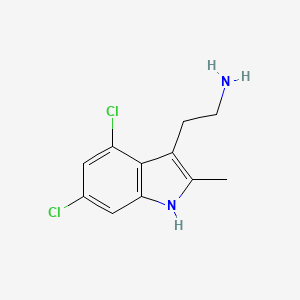

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine

概要

説明

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C11H12Cl2N2. It is an indole derivative, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 2 on the indole ring.

準備方法

The synthesis of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloroindole and 2-bromoethanamine.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours.

Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions and bases such as potassium carbonate to neutralize the reaction mixture.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound

化学反応の分析

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds

科学的研究の応用

2-(4,6-Dichloro-2-Methyl-1H-Indol-3-Yl)Ethanamine is an indole derivative with diverse applications, particularly in industrial and laboratory settings, as well as in scientific research . Its structure features two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position on the indole ring. The compound interacts with molecular targets such as enzymes and receptors involved in biological processes, and it can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Scientific Research Applications

This compound is used in several scientific research applications, including:

- ** изучения ингибирования киназы (Kinase Inhibition)** The compound can selectively inhibit certain protein kinases, such as GSK-3β, which is involved in signaling pathways associated with cancer and neurodegenerative diseases.

- Противораковая активност (Anticancer Activity) It demonstrates antiproliferative effects against various cancer cell lines and displays selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

This compound's biological activity is attributed to its interaction with various molecular targets. Research indicates that this compound may exhibit kinase inhibition. It has been shown to selectively inhibit certain protein kinases, notably GSK-3β. This inhibition is critical as GSK-3β is involved in multiple signaling pathways associated with cancer and neurodegenerative diseases.

Anticancer Applications

Several studies have highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound displayed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Market Growth

作用機序

The mechanism of action of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation.

Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation. .

類似化合物との比較

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine can be compared with other similar compounds, such as:

Tryptamine: Both compounds contain an indole ring, but tryptamine lacks the chlorine substituents and the methyl group. Tryptamine is a precursor to many neurotransmitters and has different biological activities.

Serotonin: Serotonin is another indole derivative with a hydroxyl group at position 5. It is a well-known neurotransmitter involved in mood regulation.

5-Methoxytryptamine: This compound has a methoxy group at position 5 and is involved in the regulation of circadian rhythms.

N-Acetyl-5-hydroxytryptamine: Similar to serotonin, this compound has a hydroxyl group at position 5 and an acetyl group at the amine position, playing a role in the sleep-wake cycle

生物活性

2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine, commonly referred to as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structural characteristics contribute to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12Cl2N2

- Molecular Weight : 245.14 g/mol

- CAS Number : 1381961

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exhibit:

- Kinase Inhibition : It has been shown to selectively inhibit certain protein kinases, notably GSK-3β. This inhibition is critical as GSK-3β is involved in multiple signaling pathways associated with cancer and neurodegenerative diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Selectivity : The compound displayed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound:

- Potential Antidepressant Activity : Preliminary studies suggest that it may influence serotonin pathways, making it a candidate for further investigation in mood disorders.

Study 1: GSK-3β Inhibition

A recent study evaluated the selectivity of this compound against a panel of protein kinases. The results indicated:

| Target Kinase | IC50 (μM) | Selectivity |

|---|---|---|

| GSK-3β | 0.034 | High |

| PKCα | 0.0047 | Moderate |

| PKA | >10 | Low |

This data highlights the compound's potential as a selective GSK-3β inhibitor with implications for treating conditions like Alzheimer's disease and certain cancers .

Study 2: Antiproliferative Screening

In another study focusing on antiproliferative activity, various derivatives of indole were screened against human cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 2-(4,6-Dichloro-2-methyl...) | HeLa | 24 |

| Other Indole Derivative | L1210 | 16 |

These findings underscore the promising anticancer properties of this compound compared to other derivatives .

特性

IUPAC Name |

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTJISIFGZHOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。